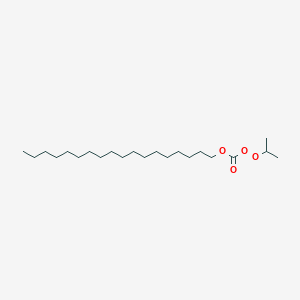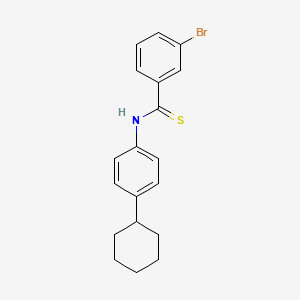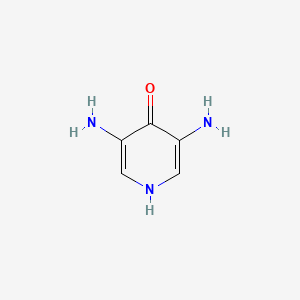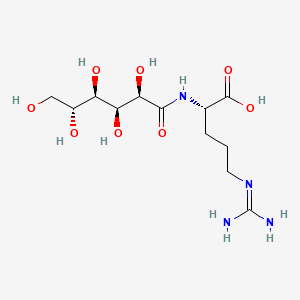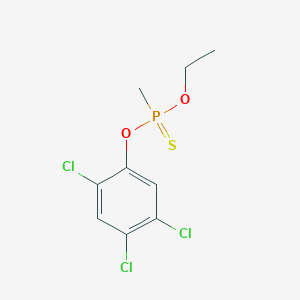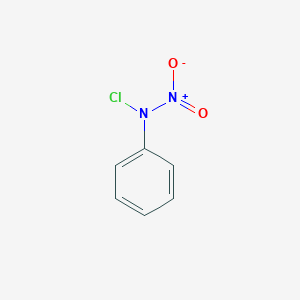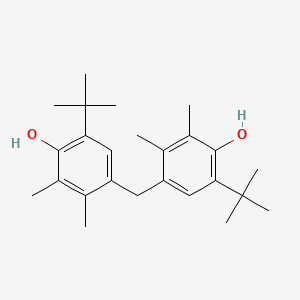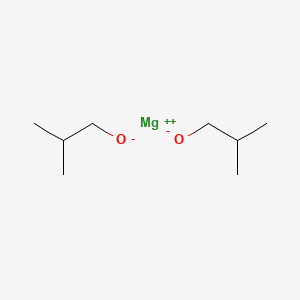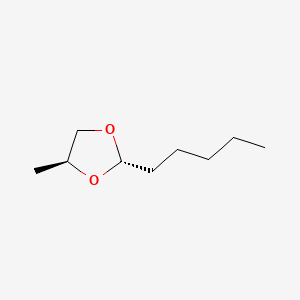
trans-4-Methyl-2-pentyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Metil-2-pentil-1,3-dioxolano: es un compuesto orgánico con la fórmula molecular C9H18O2 . . . Es un líquido incoloro a amarillo pálido con un olor suave, afrutado, similar a la pera .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de trans-4-Metil-2-pentil-1,3-dioxolano generalmente implica la condensación de hexanal con propilenglicol. Esta reacción está catalizada por un ácido, como el ácido p-toluensulfónico, y se lleva a cabo bajo condiciones de reflujo . La mezcla de reacción se neutraliza luego y el producto se purifica por destilación.
Métodos de Producción Industrial: En entornos industriales, la producción de trans-4-Metil-2-pentil-1,3-dioxolano sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la destilación fraccionada, asegura la producción eficiente de trans-4-Metil-2-pentil-1,3-dioxolano de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: trans-4-Metil-2-pentil-1,3-dioxolano puede sufrir reacciones de oxidación para formar ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Productos Principales:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Compuestos halogenados u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
Química: trans-4-Metil-2-pentil-1,3-dioxolano se utiliza como bloque de construcción en la síntesis orgánica. Sirve como precursor para la síntesis de moléculas más complejas y se emplea en el desarrollo de nuevas metodologías sintéticas .
Biología y Medicina: En la investigación biológica, se estudia trans-4-Metil-2-pentil-1,3-dioxolano por su potencial como agente aromatizante. Se evalúa su seguridad y eficacia en varios productos alimenticios .
Industria: El compuesto se utiliza en la industria de la perfumería y los aromas debido a su suave olor afrutado. Se incorpora a perfumes, cosméticos y productos alimenticios para mejorar sus propiedades sensoriales .
Mecanismo De Acción
El mecanismo de acción de trans-4-Metil-2-pentil-1,3-dioxolano implica su interacción con objetivos moleculares específicos. En el contexto de su uso como agente aromatizante, se une a los receptores olfativos en la cavidad nasal, provocando una respuesta sensorial que se percibe como un olor afrutado . La estructura del compuesto le permite encajar en los sitios de unión de estos receptores, lo que lleva a la activación de las vías de transducción de señales que dan como resultado la percepción del olor .
Comparación Con Compuestos Similares
Compuestos Similares:
- 4-Metil-2-pentil-1,3-dioxano
- 2-Metil-4-fenil-1,3-dioxolano
- 4-Etil-2-metil-1,3-dioxolano
Comparación:
- 4-Metil-2-pentil-1,3-dioxano: Similar en estructura, pero difiere en la posición de los átomos de oxígeno dentro del anillo.
- 2-Metil-4-fenil-1,3-dioxolano: Contiene un grupo fenilo, que imparte diferentes propiedades químicas y reactividad.
- 4-Etil-2-metil-1,3-dioxolano: Tiene un grupo etilo en lugar de un grupo pentilo, lo que afecta sus características físicas y químicas .
Singularidad: trans-4-Metil-2-pentil-1,3-dioxolano es único debido a su estructura específica, que imparte un olor afrutado distintivo. Esto lo hace particularmente valioso en la industria de la perfumería y los aromas .
Propiedades
Número CAS |
26563-75-7 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(2S,4S)-4-methyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
GWMSIWCZZKMUQM-IUCAKERBSA-N |
SMILES isomérico |
CCCCC[C@H]1OC[C@@H](O1)C |
SMILES canónico |
CCCCCC1OCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



